

Spectroscopic Profile of 1,2-Bis(3-chlorophenyl)disulfane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Bis(3-chlorophenyl)disulfane**

Cat. No.: **B034702**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,2-Bis(3-chlorophenyl)disulfane**, a compound of interest in various chemical and pharmaceutical research fields. This document presents available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,2-Bis(3-chlorophenyl)disulfane**. It is important to note that while the ^{13}C NMR data is experimentally derived, the ^1H NMR, IR, and MS data are predicted based on established principles of spectroscopy and data from analogous compounds, in the absence of publicly available experimental spectra for this specific isomer.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹ H NMR (Predicted)	¹³ C NMR (Experimental)
Chemical Shift (ppm)	Chemical Shift (ppm)
~7.5 (m, 2H)	138.5
~7.4 (m, 4H)	134.8
~7.3 (m, 2H)	130.5
127.8	
127.0	
125.9	

Predicted ¹H NMR chemical shifts are estimations based on the analysis of similar aromatic compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#) Experimental ¹³C NMR data was obtained from SpectraBase.[\[4\]](#)

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Frequency (cm ⁻¹)	Intensity	Assignment
3100-3000	Weak-Medium	C-H stretch (aromatic)
1580-1560	Medium	C=C stretch (aromatic ring)
1470-1450	Medium	C=C stretch (aromatic ring)
1100-1000	Strong	C-Cl stretch
800-750	Strong	C-H out-of-plane bend
550-450	Weak-Medium	S-S stretch

Predicted IR frequencies are based on characteristic absorption bands for aromatic compounds and functional groups.[\[5\]](#)

Table 3: Mass Spectrometry (MS) Data (Predicted)

m/z	Relative Intensity (%)	Assignment
286/288/290	High	$[M]^+$ (Molecular ion with isotopic pattern for 2 Cl atoms)
143/145	Moderate	$[C_6H_4ClS]^+$ (Chlorophenylthio radical cation)
108	Moderate	$[C_6H_4S]^+$
77	Low	$[C_6H_5]^+$

Predicted mass spectrometry fragmentation is based on typical fragmentation patterns of aromatic disulfides.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are generalized for the analysis of solid aromatic sulfur compounds like **1,2-Bis(3-chlorophenyl)disulfane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **1,2-Bis(3-chlorophenyl)disulfane** (5-20 mg for 1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- 5 mm NMR tubes[\[14\]](#)
- Pipettes and vials
- Vortex mixer or sonicator

Procedure:

- Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[13] Ensure complete dissolution by vortexing or gentle sonication.
- Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[14]
- Sample Loading: The final volume in the NMR tube should be sufficient to cover the detection coils of the spectrometer, typically a height of 4-5 cm.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H spectrum. Typical parameters for a 400 MHz spectrometer include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
 - Acquire the ^{13}C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2][15]

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To identify functional groups present in the molecule.

Materials:

- **1,2-Bis(3-chlorophenyl)disulfane** (1-2 mg)
- Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)[16][17]
- Agate mortar and pestle[16]

- Pellet press and die[18]
- FTIR spectrometer

Procedure:

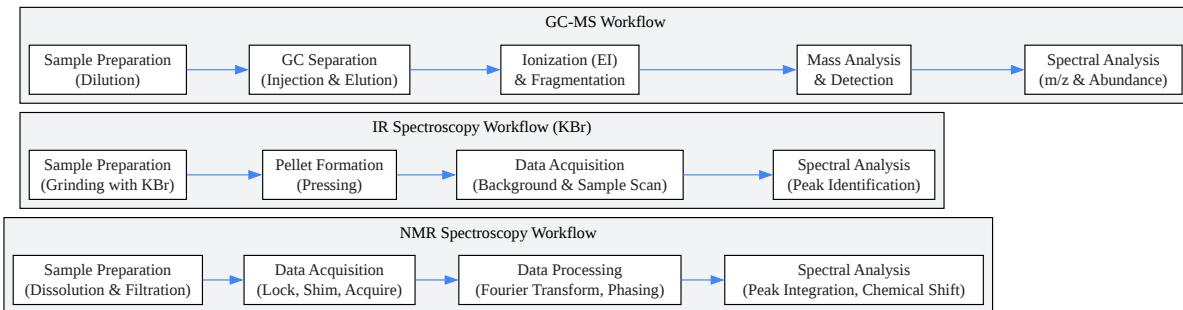
- Grinding: In an agate mortar, thoroughly grind 1-2 mg of the sample with 100-200 mg of dry KBr powder. The mixture should be a fine, homogeneous powder.[16][19][20]
- Pellet Formation: Transfer the powder to a pellet die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[17][18][20]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Record the sample spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS) - Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

- **1,2-Bis(3-chlorophenyl)disulfane**
- Volatile organic solvent (e.g., dichloromethane, hexane)
- GC-MS instrument with an electron ionization (EI) source


Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

- GC Separation: Inject a small volume (e.g., 1 μ L) of the solution into the GC. The GC column and temperature program should be optimized to achieve good separation and peak shape for the analyte. A typical starting point for an aromatic disulfide might be:
 - Column: A non-polar or medium-polarity column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[21]
- MS Detection:
 - The eluent from the GC column is directed into the EI source of the mass spectrometer.
 - A standard electron energy of 70 eV is used for ionization.[22]
 - The mass analyzer scans a range of m/z values (e.g., 40-500 amu) to detect the molecular ion and its fragments.[21]

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

[Click to download full resolution via product page](#)

Caption: General workflows for NMR, IR, and GC-MS spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of **1,2-Bis(3-chlorophenyl)disulfane**. For definitive structural confirmation, it is recommended that researchers acquire experimental data for their specific samples and utilize the protocols herein as a starting point for method development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. DIPHENYL DISULFIDE(882-33-7) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]
- 5. mdpi.com [mdpi.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. depts.washington.edu [depts.washington.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. How to make an NMR sample [chem.ch.huji.ac.il]
- 15. rsc.org [rsc.org]
- 16. shimadzu.com [shimadzu.com]
- 17. scienceijsar.com [scienceijsar.com]
- 18. pelletpressdiesets.com [pelletpressdiesets.com]
- 19. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]
- 20. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 21. Determination of Organosulfides from Onion Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,2-Bis(3-chlorophenyl)disulfane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b034702#spectroscopic-data-of-1-2-bis-3-chlorophenyl-disulfane-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com